molecular formula C17H20N2O2 B6646591 N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide

N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide

Cat. No.: B6646591
M. Wt: 284.35 g/mol
InChI Key: OZYBKSAVBJOQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. As a result, CPQ has been investigated for its potential use in cancer therapy, as well as for its ability to modulate various cellular processes.

Mechanism of Action

N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA damage occurs, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair, PARP inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in DNA repair, this compound has been shown to modulate various cellular processes, including inflammation, oxidative stress, and cell death. This compound has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide is its ability to selectively target cancer cells with defects in DNA repair, making it a potentially effective cancer therapy. This compound also has a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research involving N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors, potentially through the use of structure-based drug design. Another area of interest is the investigation of this compound's potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, this compound's potential use in the treatment of neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide involves several steps, beginning with the reaction of 8-chloroquinoline with cyclopentylmethyl alcohol to form the corresponding alcohol intermediate. This intermediate is then converted to the corresponding tosylate, which is subsequently reacted with sodium azide to form the corresponding azide intermediate. The final step of the synthesis involves the reduction of the azide to the amine using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a cancer therapy. PARP inhibitors like this compound have been shown to be effective in killing cancer cells that have defects in DNA repair, such as those found in BRCA-mutated cancers. This compound has also been investigated for its potential to modulate various cellular processes, including inflammation, oxidative stress, and cell death.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-12-17(8-1-2-9-17)11-19-16(21)14-7-3-5-13-6-4-10-18-15(13)14/h3-7,10,20H,1-2,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYBKSAVBJOQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC3=C2N=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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